S-(2-acetamidophenyl) ethanethioate
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Overview
Description
S-(2-acetamidophenyl) ethanethioate: is an organic compound with the molecular formula C₁₀H₁₁NO₂S. It is known for its role in the synthesis of phenothiazine derivatives, which are significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-acetamidophenyl) ethanethioate can be achieved through a cesium carbonate-mediated reaction with ortho-dihaloarenes. This method does not require a transition-metal catalyst or ligand, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the cesium carbonate-mediated synthesis provides a scalable and efficient route that could be adapted for industrial purposes .
Chemical Reactions Analysis
Types of Reactions: S-(2-acetamidophenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
S-(2-acetamidophenyl) ethanethioate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of S-(2-acetamidophenyl) ethanethioate involves its conversion to phenothiazine derivatives through a cesium carbonate-mediated reaction. The molecular targets and pathways involved in this process include the activation of ortho-dihaloarenes and the formation of phenothiazine rings .
Comparison with Similar Compounds
- S-(2-acetamidophenyl) ethanethioate
- O-(2-acetamidophenyl) ethanethioate
- Phenothiazine derivatives
Comparison: this compound is unique due to its efficient synthesis method and its role as a precursor to phenothiazine derivatives. Compared to similar compounds, it offers a more environmentally friendly and cost-effective route for the production of phenothiazine derivatives .
Properties
CAS No. |
1204-55-3 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
S-(2-acetamidophenyl) ethanethioate |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12) |
InChI Key |
YQGDQHHQENADMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC(=O)C |
Origin of Product |
United States |
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